1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-
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Overview
Description
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-yielding, scalable methods such as microwave-assisted synthesis and solvent-free conditions. These methods are designed to be efficient and environmentally friendly, reducing the need for hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
- 1H-Imidazole, 1,4-dimethyl-
- 1H-Imidazole, 1,2-dimethyl-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Comparison: 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
59900-25-3 |
---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-cyclohexyl-4,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C11H18N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
DIJSQLALADIVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCCC2)C |
Origin of Product |
United States |
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